N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-methyl-4-propoxybenzenesulfonamide
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Overview
Description
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-methyl-4-propoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules. The presence of methoxy groups and a hydroxyethyl side chain further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-methyl-4-propoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents to introduce the hydroxyethyl group. This is followed by sulfonation and subsequent functionalization to introduce the propoxy and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-methyl-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the sulfonamide group can produce amines. Electrophilic substitution can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-methyl-4-propoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-methyl-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The methoxy and hydroxyethyl groups may enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides with methoxy and hydroxyethyl groups, such as:
- 3,4-Dimethoxyphenethylamine
- 3,4-Dimethoxyphenylacetonitrile
Uniqueness
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-methyl-4-propoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-methyl-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO6S/c1-5-10-27-18-9-7-16(11-14(18)2)28(23,24)21-13-17(22)15-6-8-19(25-3)20(12-15)26-4/h6-9,11-12,17,21-22H,5,10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVZDKVFTWCGBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC(=C(C=C2)OC)OC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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